[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid
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Overview
Description
[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid is a boronic acid derivative characterized by the presence of a trifluoromethoxy group and a hydroxyl group on the phenyl ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid typically involves the reaction of a trifluoromethoxy-substituted phenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the cross-coupling of aryl halides with boronic acids .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Formation of boronate esters.
Substitution: Nucleophilic substitution reactions at the boronic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include substituted phenols, boronate esters, and various aryl derivatives .
Scientific Research Applications
[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor to drug candidates.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can lead to the formation of reversible covalent bonds with hydroxyl or amino groups in biological molecules, thereby modulating their activity. The compound’s trifluoromethoxy group enhances its lipophilicity and stability, contributing to its overall effectiveness .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the trifluoromethoxy group, making it less lipophilic and potentially less reactive in certain contexts.
4-(Trifluoromethoxy)phenylboronic acid: Similar structure but with the trifluoromethoxy group in a different position, affecting its reactivity and interaction with other molecules.
3-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical properties and applications.
Uniqueness: The presence of both the hydroxyl and trifluoromethoxy groups in [2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid imparts unique chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H6BF3O4 |
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Molecular Weight |
221.93 g/mol |
IUPAC Name |
[2-hydroxy-6-(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-5-3-1-2-4(12)6(5)8(13)14/h1-3,12-14H |
InChI Key |
WMRPVAQSFCFIEY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OC(F)(F)F)O)(O)O |
Origin of Product |
United States |
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